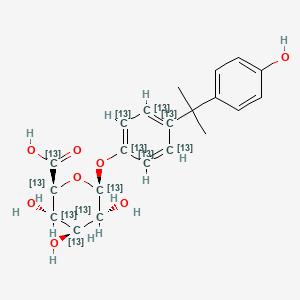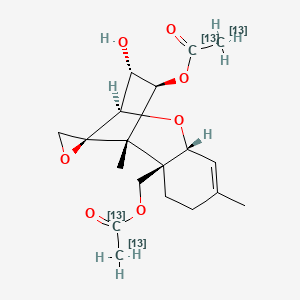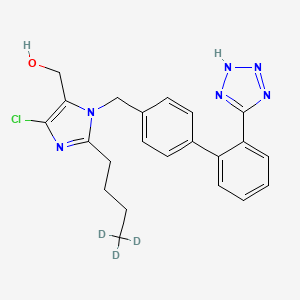
2-Chloro-4-methoxy-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride is an important intermediate in the pharmaceutical industry. This compound is primarily used in the synthesis of Omeprazole, a widely used antiulcer agent . Its chemical structure consists of a pyridine ring with chlorine, methoxy, and methyl substituents, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride typically involves the reaction of 2-chloromethyl-pyridine derivatives with other chemical reagents. One common method includes the use of sodium methoxide as a strong base to facilitate the reaction . Another approach involves the use of Grignard reagents to add substituents to the pyridine ring, followed by treatment with acetic anhydride or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Condensation Reactions: It can react with imidazole-2-thione or pyrimidine-2-thiol to form methylsulphinyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, Grignard reagents, and acetic anhydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of pharmaceutical compounds like Omeprazole .
Scientific Research Applications
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Its primary application is in the synthesis of Omeprazole, an antiulcer agent.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride involves its role as an intermediate in the synthesis of Omeprazole. Omeprazole works by inhibiting the proton pump in the stomach lining, reducing the production of gastric acid . The molecular targets include the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach .
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: Another proton pump inhibitor used to treat acid-related disorders.
3,5-Dimethyl-4-methoxy-2-pyridinemethanol: A related compound with similar chemical properties.
Ufiprazole: A compound with similar pharmacological effects.
Uniqueness
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride is unique due to its specific structure, which allows it to be a crucial intermediate in the synthesis of Omeprazole. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in pharmaceutical research and production .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3 |
InChI Key |
QXMOXSSBNNOMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)



![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
